molecular formula C13H19NO2 B2468360 (S)-2-(Benzylamino)-4-methylpentanoic acid CAS No. 89384-51-0

(S)-2-(Benzylamino)-4-methylpentanoic acid

Cat. No.: B2468360
CAS No.: 89384-51-0
M. Wt: 221.3
InChI Key: ZJOWTIPPMQBTTA-GFCCVEGCSA-N
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Description

(S)-2-(Benzylamino)-4-methylpentanoic acid is a chiral amino acid derivative with a benzylamino group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzylamino)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonium chloride and potassium cyanide to form an alpha-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the use of photoredox catalysis for the stereoselective synthesis of unnatural alpha-amino acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzylamino)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted derivatives of the original compound.

Scientific Research Applications

(S)-2-(Benzylamino)-4-methylpentanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Benzylamino)-4-methylpentanoic acid is unique due to its chiral nature and the presence of a benzylamino group, which imparts specific reactivity and binding properties. This makes it a valuable compound in asymmetric synthesis and as a potential therapeutic agent.

Properties

IUPAC Name

(2S)-2-(benzylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOWTIPPMQBTTA-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89384-51-0
Record name N-BENZYL-L-LEUCINE
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